3,4-Dihydroxymandelaldehyde

Description

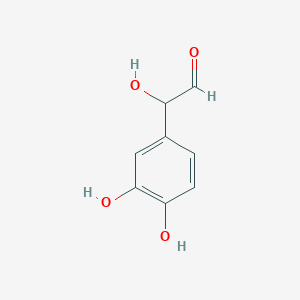

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-2-hydroxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-4,8,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGMCLJIWGEKCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30897223 | |

| Record name | 3,4-Dihydroxymandelaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4-Dihydroxymandelaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13023-73-9 | |

| Record name | α,3,4-Trihydroxybenzeneacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13023-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxyphenylglycolaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013023739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxymandelaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydroxymandelaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of 3,4 Dihydroxymandelaldehyde

The generation of 3,4-dihydroxymandelaldehyde is a primary step in the degradation of the catecholamines norepinephrine (B1679862) and epinephrine (B1671497). This process is initiated by the enzymatic action of monoamine oxidases, which are central to the regulation of monoamine neurotransmitter levels in the body. nih.govontosight.ai

Enzymatic Formation from Catecholamines

The conversion of norepinephrine and epinephrine to this compound is a classic example of oxidative deamination, a fundamental biochemical reaction for the inactivation of monoamine neurotransmitters. wikipedia.orgwikipedia.org This reaction is catalyzed by the family of enzymes known as monoamine oxidases (MAO). wikipedia.orgontosight.ai

Monoamine oxidases are flavin-containing enzymes located on the outer membrane of mitochondria. wikipedia.org They play a pivotal role in the catabolism of both endogenous monoamines, such as norepinephrine and epinephrine, and exogenous dietary amines. The enzymatic reaction involves the oxidation of the monoamine to its corresponding imine, which is then hydrolyzed to an aldehyde and ammonia. wikipedia.org Specifically, MAO catalyzes the oxidative deamination of norepinephrine and epinephrine to form this compound. wikipedia.orgwikipedia.orgbio-rad.com

Monoamine oxidase exists in two isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities. healio.comfrontiersin.org MAO-A is the primary isoform responsible for the breakdown of serotonin, norepinephrine, and epinephrine. wikipedia.orgpharmgkb.org Its preference for these catecholamines makes it a key enzyme in the regulation of their physiological concentrations. healio.commdpi.com Studies have shown that MAO-A is more efficient than MAO-B in metabolizing both norepinephrine and epinephrine. ebi.ac.uk

Precursor Molecules: Norepinephrine and Epinephrine

Norepinephrine and epinephrine, also known as noradrenaline and adrenaline respectively, are the direct precursors to this compound. wikipedia.orgwikipedia.orghmdb.ca These catecholamines function as crucial hormones and neurotransmitters involved in the "fight-or-flight" response, as well as in the regulation of numerous physiological processes including heart rate, blood pressure, and attention. ontosight.aiontosight.aihmdb.ca The enzymatic conversion of these molecules to this compound represents a critical step in terminating their signaling activity. ontosight.ai

Downstream Metabolic Fates and Enzymatic Conversions

Following its formation, this compound is a short-lived intermediate that is rapidly converted into other metabolites. wikipedia.org Its primary metabolic fate is oxidation to its corresponding carboxylic acid, a reaction catalyzed by aldehyde dehydrogenase enzymes. wikipedia.orgontosight.ai

Oxidation to 3,4-Dihydroxymandelic Acid (DHMA)

| Precursor Compound | Enzyme | Product Compound |

| Norepinephrine | Monoamine Oxidase (MAO) | This compound |

| Epinephrine | Monoamine Oxidase (MAO) | This compound |

| This compound | Aldehyde Dehydrogenase (ALDH) | 3,4-Dihydroxymandelic Acid (DHMA) |

This compound, also known as DHMAL or DOPEGAL, is a critical intermediate in the metabolic breakdown of the catecholamine neurotransmitters norepinephrine and epinephrine. hmdb.cawikipedia.org This aldehyde is formed through the action of monoamine oxidase (MAO) on these neurotransmitters. hmdb.cawikipedia.org Once formed, this compound is a highly reactive and potentially neurotoxic molecule that is rapidly metabolized through two primary pathways: oxidation to an acid or reduction to a glycol. wikipedia.orgebi.ac.uk The balance between these pathways is crucial for preventing the accumulation of this toxic aldehyde. ebi.ac.uk

Oxidation to 3,4-Dihydroxymandelic Acid (DHMA)

The oxidation of this compound to its corresponding carboxylic acid, 3,4-dihydroxymandelic acid (DHMA), is a key detoxification route. ebi.ac.ukhilarispublisher.com This reaction is catalyzed by a group of enzymes known as aldehyde dehydrogenases (ALDHs). wikipedia.orgbovinedb.ca

Aldehyde Dehydrogenase (ALDH) Activity

Aldehyde dehydrogenases are a superfamily of NAD(P)+-dependent enzymes that are essential for metabolizing a wide range of endogenous and exogenous aldehydes. hmdb.caebi.ac.uk In the context of catecholamine metabolism, ALDHs play a vital role in converting the reactive aldehyde intermediates into more stable carboxylic acids. ebi.ac.ukhmdb.ca The efficient removal of this compound by ALDHs is critical, as impaired or deficient enzyme function can lead to the accumulation of this neurotoxic compound. hmdb.caebi.ac.uk The human genome contains 19 identified ALDH genes, and several of these isozymes are involved in the metabolism of catecholamine-derived aldehydes. hmdb.ca

Specific ALDH Isozymes in this compound Metabolism (e.g., ALDH1A1, ALDH2, ALDH3B1)

Several specific ALDH isozymes have been implicated in the oxidation of this compound. The metabolism of this aldehyde has been associated with the dehydrogenase activities of ALDH1A1, ALDH2, and ALDH3B1. researchgate.net

ALDH1A1: This cytosolic enzyme is known for its role in retinoic acid synthesis and the detoxification of various aldehydes. nih.govoncotarget.com It is considered a key enzyme in the metabolism of aldehydes derived from lipid peroxidation and has been implicated in the oxidation of catecholamine-derived aldehydes. oncotarget.comresearchgate.netijbs.com

ALDH2: Primarily located in the mitochondria, ALDH2 is highly efficient at oxidizing acetaldehyde, the toxic metabolite of ethanol. researchgate.net It also plays a significant role in metabolizing other biogenic aldehydes, including those derived from dopamine (B1211576) and norepinephrine. researchgate.netresearchgate.net

ALDH3B1: This isozyme is also involved in the metabolism of various aldehydes. ijbs.com

The involvement of these specific ALDH isozymes highlights the redundancy and complexity of the cellular systems in place to detoxify reactive aldehydes like this compound.

Reduction to 3,4-Dihydroxyphenylglycol (B133932) (DHPG)

In addition to oxidation, this compound can be reduced to form the stable glycol derivative, 3,4-dihydroxyphenylglycol (DHPG). wikipedia.orghilarispublisher.comnih.gov This reductive pathway is catalyzed by several enzymes, including aldose reductase, aldehyde reductase, and various alcohol dehydrogenase isozymes. hmdb.cahilarispublisher.comnih.gov

Aldose Reductase Involvement

Aldose reductase is a key enzyme in the polyol pathway and is also significantly involved in the reduction of this compound to DHPG. hilarispublisher.comnih.gov Studies have shown that aldose reductase can effectively catalyze this conversion, particularly in human sympathetic neurons. nih.gov The production of DHPG is inhibited by aldose reductase inhibitors, confirming the enzyme's role in this metabolic step. nih.gov In rat sympathetic neurons, aldose reductase appears to be the predominant enzyme responsible for DHPG formation. hilarispublisher.comnih.gov

Aldehyde Reductase Contributions

Aldehyde reductase also contributes to the formation of DHPG from this compound, although its activity in this specific reaction is generally lower than that of aldose reductase. ebi.ac.uknih.govnih.gov However, aldehyde reductase can compensate for the reduction of this compound when aldose reductase activity is inhibited, indicating a level of redundancy in this metabolic pathway. ebi.ac.uknih.gov

Alcohol Dehydrogenase (ADH) Isozymes in Glycol Formation (e.g., ADH1A, ADH7, Class II ADH)

Several isozymes of alcohol dehydrogenase (ADH) are also capable of reducing this compound to DHPG. hmdb.caresearchgate.net ADHs are a group of enzymes that facilitate the interconversion of alcohols and aldehydes or ketones. wikipedia.orgworthington-biochem.com

ADH1A: This Class I ADH isozyme is expressed in the liver and can catalyze the reduction of this compound. hmdb.canih.gov

ADH7: This Class IV ADH is found in the stomach and esophagus and can also contribute to the metabolism of aldehydes. wikipedia.orgnih.gov

Class II ADH (ADH4): This isozyme has been shown to be particularly efficient in catalyzing the reduction of norepinephrine-derived aldehydes like this compound to their corresponding glycols. researchgate.net

The involvement of multiple ADH isozymes further underscores the robustness of the metabolic machinery dedicated to processing this compound.

Interplay with Catechol-O-Methyltransferase (COMT) Pathways in Catecholamine Catabolism

The metabolism of this compound is intricately linked with the activity of Catechol-O-Methyltransferase (COMT), another key enzyme in catecholamine catabolism. hmdb.cahmdb.cawikipedia.org COMT catalyzes the transfer of a methyl group to catechol compounds, including the metabolites of this compound. hmdb.cawikipedia.org

Once this compound is oxidized to DHMA or reduced to DHPG, these products can then be further metabolized by COMT. hmdb.cahmdb.ca For instance, DHPG is converted by COMT to 3-methoxy-4-hydroxyphenylglycol (MHPG). hmdb.ca Similarly, DHMA can be methylated by COMT to form vanillylmandelic acid (VMA). bovinedb.cahmdb.cawikipedia.org This interplay between the initial oxidation/reduction pathways and subsequent methylation by COMT is essential for the complete breakdown and elimination of catecholamines and their potentially toxic intermediates. nih.govnih.gov

Interactive Data Tables

Enzymes in this compound Metabolism

| Enzyme Class | Specific Enzyme(s) | Substrate | Product | Metabolic Pathway |

| Aldehyde Dehydrogenase | ALDH1A1, ALDH2, ALDH3B1 | This compound | 3,4-Dihydroxymandelic Acid (DHMA) | Oxidation |

| Aldo-Keto Reductase | Aldose Reductase | This compound | 3,4-Dihydroxyphenylglycol (DHPG) | Reduction |

| Aldo-Keto Reductase | Aldehyde Reductase | This compound | 3,4-Dihydroxyphenylglycol (DHPG) | Reduction |

| Alcohol Dehydrogenase | ADH1A, ADH7, Class II ADH | This compound | 3,4-Dihydroxyphenylglycol (DHPG) | Reduction |

| Methyltransferase | Catechol-O-Methyltransferase (COMT) | DHPG, DHMA | MHPG, VMA | Methylation |

Metabolites in the Catabolism of this compound

| Metabolite Name | Abbreviation | Chemical Class | Precursor | Key Enzyme(s) |

| This compound | DHMAL, DOPEGAL | Aldehyde | Norepinephrine, Epinephrine | Monoamine Oxidase (MAO) |

| 3,4-Dihydroxymandelic Acid | DHMA | Carboxylic Acid | This compound | Aldehyde Dehydrogenase (ALDH) |

| 3,4-Dihydroxyphenylglycol | DHPG | Glycol | This compound | Aldose Reductase, Aldehyde Reductase, Alcohol Dehydrogenase (ADH) |

| 3-Methoxy-4-hydroxyphenylglycol | MHPG | Glycol Ether | 3,4-Dihydroxyphenylglycol (DHPG) | Catechol-O-Methyltransferase (COMT) |

| Vanillylmandelic Acid | VMA | Carboxylic Acid | 3,4-Dihydroxymandelic Acid (DHMA) | Catechol-O-Methyltransferase (COMT) |

Biological and Pathophysiological Significance of 3,4 Dihydroxymandelaldehyde

Role as a Neurotoxin

DOPEGAL's neurotoxic properties are a subject of extensive research, particularly concerning its role in the selective vulnerability of certain neuronal populations. nih.govnih.gov Unlike its parent compounds, norepinephrine (B1679862) and epinephrine (B1671497), DOPEGAL exhibits significant cytotoxicity. nih.gov Studies have shown that injecting DOPEGAL into rodent brains leads to the loss of adrenergic neurons. nih.gov This intrinsic toxicity suggests that impaired detoxification of DOPEGAL, potentially due to deficient aldehyde dehydrogenase function, could be a key factor in its neurotoxic effects. researchgate.net Its status as a neurotoxin is supported by findings that it accumulates in the locus coeruleus (LC) of Alzheimer's disease (AD) patients, a brain region that experiences significant neuron death. nih.gov The closely related dopamine (B1211576) metabolite, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), has also been identified as a potent neurotoxin, reinforcing the "catecholaldehyde hypothesis" which posits that these aldehyde metabolites are key players in the neurodegenerative processes seen in conditions like Parkinson's disease (PD). nih.govplos.orgnih.gov

Mechanisms of Cytotoxicity

The cytotoxic effects of 3,4-Dihydroxymandelaldehyde are multifaceted, involving a cascade of damaging cellular events. These mechanisms underscore its ability to disrupt neuronal homeostasis and trigger cell death pathways.

A primary mechanism of DOPEGAL's toxicity is its capacity to generate reactive free radical intermediates, leading to significant oxidative stress. nih.govnih.gov Under oxidative conditions, DOPEGAL readily forms these damaging molecules, while its precursor, norepinephrine, does not. nih.gov This production of reactive oxygen species (ROS) can overwhelm the cell's antioxidant defenses, leading to widespread damage to cellular components, including lipids and proteins. nih.govnih.gov The monoamine oxidase-A (MAO-A) catalyzed conversion of norepinephrine to DOPEGAL is itself a source of hydrogen peroxide (H₂O₂), further contributing to the oxidative burden within the neuron. nih.gov This cycle of free radical generation is a critical factor in the neurotoxicity attributed to catecholamine metabolism. nih.govresearchgate.net

DOPEGAL has been shown to directly target mitochondria, the powerhouses of the cell. A key toxic action is the induction of the mitochondrial permeability transition (mPT). nih.govnih.gov The mPT involves the opening of a large, non-specific pore in the inner mitochondrial membrane, which disrupts the mitochondrial membrane potential, leading to mitochondrial swelling, and the release of pro-apoptotic factors. DOPEGAL enhances the induction of the mPT, a mechanism strongly implicated in neuron death. nih.gov The related compound DOPAL is also a potent inducer of the mPT, being over 1000 times more effective than dopamine itself in compromised mitochondria. nih.gov This suggests that catecholaldehydes are particularly effective at disrupting mitochondrial function, a central event in many neurodegenerative disorders.

The culmination of oxidative stress and mitochondrial dysfunction initiated by DOPEGAL is the induction of apoptosis, or programmed cell death. nih.gov Studies using differentiated PC-12 cells, a common model for neuronal cells, have demonstrated that DOPEGAL, but not norepinephrine or its other metabolites, induces apoptosis. nih.gov The activation of the mitochondrial permeability transition is a known trigger for the apoptotic cascade. nih.gov This process is characterized by a series of biochemical events that lead to distinct morphological changes and, ultimately, cell death. The ability of DOPEGAL to trigger this pathway highlights its role as a potent cytotoxic messenger in the nervous system. nih.govnih.gov

DOPEGAL is a bifunctional molecule, possessing both a reactive aldehyde group and a catechol group, which makes it highly capable of modifying and cross-linking proteins. nih.gov This reactivity can lead to the formation of protein aggregates and disrupt normal cellular functions. researchgate.net The related dopamine metabolite, DOPAL, has been shown to cause extensive protein cross-linking at micromolar concentrations by reacting with protein nucleophiles. nih.govnih.gov This cross-linking involves both the aldehyde and, following oxidation to a quinone, the catechol moiety. nih.gov DOPEGAL's ability to modify proteins extends to key players in neurodegeneration, such as tau and α-synuclein, promoting their aggregation and contributing to the formation of pathological inclusions. researchgate.net

Implications in Neurodegenerative Disorders

The neurotoxic mechanisms of this compound have significant implications for age-related neurodegenerative disorders, particularly Alzheimer's disease (AD). nih.gov A key pathological feature of early AD is the appearance of aberrant tau protein inclusions in the locus coeruleus (LC), the brain's primary source of norepinephrine. nih.govbarrowneuro.org Research has revealed that DOPEGAL, which is produced exclusively in these noradrenergic neurons, plays a critical role in this process. nih.gov

Studies have shown that DOPEGAL levels are significantly increased in the LC of human AD brains. nih.govnih.gov This accumulation of DOPEGAL activates an enzyme called asparagine endopeptidase (AEP), which then cleaves the tau protein. nih.govresearchgate.net This cleavage makes tau more prone to aggregation and propagation, leading to the formation of neurofibrillary tangles, LC degeneration, and the subsequent spread of tau pathology to other brain regions. nih.govbarrowneuro.org This provides a specific molecular mechanism linking norepinephrine metabolism directly to the selective vulnerability of LC neurons in the early stages of AD. nih.govbarrowneuro.org

The table below summarizes key research findings on the neurotoxic effects of DOPEGAL.

| Finding | Organism/Model | Key Result | Implication |

| Increased DOPEGAL in AD Brains | Human Postmortem Tissue (Locus Coeruleus) | 2.8-fold increase in DOPEGAL levels in AD patients compared to controls. nih.gov | Suggests a role for DOPEGAL in the degeneration of noradrenergic neurons in Alzheimer's disease. nih.gov |

| Induction of Apoptosis | Differentiated Rat Pheochromocytoma (PC-12) Cells | DOPEGAL, but not its parent compound norepinephrine, induces programmed cell death. nih.gov | Establishes DOPEGAL as a specific cytotoxic metabolite of norepinephrine. nih.gov |

| Activation of Tau Pathology | Mouse Models and SH-SY5Y Cells | DOPEGAL activates asparagine endopeptidase (AEP), leading to tau cleavage, aggregation, and neurotoxicity. nih.gov | Provides a direct molecular link between catecholamine metabolism and a core pathology of Alzheimer's disease. nih.gov |

| Free Radical Generation | Cell-free system | DOPEGAL forms reactive free radical intermediates under oxidative stress. nih.gov | Identifies oxidative stress as a primary mechanism of DOPEGAL-induced toxicity. nih.gov |

| Mitochondrial Dysfunction | Isolated Mitochondria | DOPEGAL enhances Ca2+-mediated induction of the mitochondrial permeability transition (mPT). nih.gov | Shows that DOPEGAL directly targets mitochondria, triggering a key step in cell death pathways. nih.gov |

While DOPEGAL is more closely linked to AD, the neurotoxicity of its counterpart, DOPAL, is strongly implicated in Parkinson's disease (PD). nih.gov DOPAL triggers the aggregation of α-synuclein, the primary component of Lewy bodies, and causes the selective death of dopaminergic neurons in the substantia nigra. plos.orgnih.govnih.gov The parallel toxic mechanisms of DOPEGAL and DOPAL highlight the "catecholaldehyde hypothesis," suggesting that these reactive metabolites are common culprits in the selective neuronal loss that characterizes different neurodegenerative diseases. nih.govplos.org

Alzheimer's Disease (AD) and Locus Ceruleus Neuron Death

One of the earliest pathological events in Alzheimer's disease (AD) is the appearance of aberrant Tau protein inclusions within the neurons of the locus coeruleus (LC). nih.govresearchgate.netbiorxiv.org The LC is the primary source of norepinephrine in the brain, and its degeneration is a key feature of AD, contributing to cognitive decline. nih.govmdpi.comyoutube.com

Research has identified this compound as a key contributor to the selective vulnerability and subsequent death of these specific neurons. nih.govhealio.com In the brains of individuals with AD, the concentration of this compound and the enzyme that produces it, MAO-A, are significantly elevated in the neuronal cell bodies of the locus coeruleus. nih.govnih.govbiorxiv.org This accumulation is considered a direct mechanism for neuron death. nih.govhealio.com

The proposed molecular mechanism involves this compound triggering the activation of an enzyme called asparagine endopeptidase (AEP). nih.govresearchgate.netbiorxiv.org Once activated, AEP cleaves the Tau protein at a specific residue (N368), creating a form of Tau that is highly prone to aggregation and propagation. nih.govresearchgate.netbiorxiv.org This process initiates the formation of the neurofibrillary tangles characteristic of AD, leading to LC neurotoxicity and the subsequent spread of Tau pathology to other regions of the brain. nih.govbiorxiv.orggrantome.com The exclusive production of this compound within these noradrenergic neurons provides a strong explanation for their selective vulnerability in the early stages of Alzheimer's disease. nih.govbiorxiv.org

| Finding | Quantitative Change (in AD Locus Ceruleus vs. Controls) | Associated Pathological Event | Reference |

|---|---|---|---|

| Increased this compound Levels | 2.8-fold increase | Contributes to neurotoxicity and neuron death. | nih.govnih.govbiorxiv.org |

| Increased Monoamine Oxidase A (MAO-A) Levels | 3.6-fold increase | Leads to higher production of this compound. | nih.govnih.govbiorxiv.org |

| Asparagine Endopeptidase (AEP) Activation | Activated by this compound | Initiates cleavage of Tau protein. | nih.govresearchgate.net |

| Tau Protein Cleavage | Cleaved at residue N368 | Promotes Tau aggregation, propagation, and neurofibrillary tangle formation. | nih.govresearchgate.netbiorxiv.org |

Parkinson's Disease Pathogenesis

The pathogenesis of Parkinson's disease (PD) involves the selective loss of dopamine-producing neurons in the substantia nigra region of the brain. nih.govresearchgate.netyoutube.com While research in PD has heavily focused on the dopamine metabolite 3,4-dihydroxyphenylacetaldehyde (DOPAL), the underlying principle of neurotoxicity is analogous to the role of this compound in AD. nih.govbiorxiv.orgmdpi.com Both DOPAL and this compound are neurotoxic catecholamine-derived aldehydes that can trigger free radical generation and cell death. nih.govresearchgate.net

The "catecholaldehyde hypothesis" for PD posits that the accumulation of DOPAL inside dopaminergic neurons is a central cause of their degeneration. mdpi.comresearchgate.net In a parallel to how this compound affects Tau protein in AD, some studies suggest that these reactive aldehydes can conjugate to α-synuclein, the primary component of Lewy bodies in PD, increasing its aggregation and contributing to the disease's progression. researchgate.net The selective neuronal death in PD is therefore partly explained by the localized production of these toxic metabolites within specific neuron populations. nih.govresearchgate.net

Role in Painful Peripheral Neuropathy

Emerging evidence suggests that the neurotoxic effects of catecholamine metabolites like this compound extend beyond the central nervous system and may play a role in painful peripheral neuropathy. nih.gov This type of neuropathy is a heterogeneous condition that can arise from various causes, including metabolic disorders and toxins, and is characterized by intense, disabling pain. nih.govnih.gov

Studies have shown that primary sensory neurons, or nociceptors, possess the necessary enzymes, including MAO-A, to metabolize catecholamines into neurotoxic products. nih.gov This localized production of this compound within pain-sensing neurons is believed to cause neuronal dysfunction that underlies neuropathic pain. nih.gov This hypothesis is supported by preclinical research where the direct intradermal injection of this compound into animal models produced significant mechanical hyperalgesia, a heightened sensitivity to pain. nih.gov These findings implicate the compound as a direct contributor to pain symptoms in conditions such as alcoholic neuropathy. nih.gov

| Experimental Model/Finding | Observation | Implication | Reference |

|---|---|---|---|

| Analysis of Dorsal Root Ganglia | Sensory neurons express enzymes for catecholamine metabolism (e.g., MAO-A). | Nociceptors can locally produce neurotoxic metabolites like this compound. | nih.gov |

| Intradermal Injection in Rats | Injection of this compound produced robust mechanical hyperalgesia. | The compound can directly induce pain and neuronal dysfunction. | nih.gov |

| Alcoholic Neuropathy Model | Inhibition of MAO-A attenuated ethanol-induced hyperalgesia. | Blocking the production of this compound can reduce neuropathic pain symptoms. | nih.gov |

Involvement in Systemic Metabolic and Disease States

Tyrosinemia Type I Metabolism

Tyrosinemia Type I is an inherited metabolic disorder caused by a deficiency of the enzyme fumarylacetoacetase (FAH), which is crucial for the breakdown of the amino acid tyrosine. themedicalbiochemistrypage.orgdipharma.ch This deficiency leads to the accumulation of toxic metabolic byproducts. themedicalbiochemistrypage.org this compound is recognized as a metabolite within the broader human tyrosine metabolism pathway. metabolomicsworkbench.org However, current research primarily identifies succinylacetone as the pathognomonic and principal toxic metabolite responsible for the severe liver and kidney damage seen in Tyrosinemia Type I. themedicalbiochemistrypage.orgnih.gov A direct pathological role for this compound in this specific disease has not been established.

Correlation with Gastrointestinal Disorders (e.g., Irritable Bowel Syndrome with Diarrhea)

Irritable Bowel Syndrome with Diarrhea (IBS-D) is a functional gastrointestinal disorder characterized by chronic abdominal pain and frequent loose stools. mdpi.comnih.govrupahealth.com Its pathophysiology is complex and thought to involve alterations in the gut-brain axis, intestinal microbiota, and visceral sensitivity. nih.govnih.gov A review of the scientific literature does not indicate a direct, established correlation between this compound and the pathogenesis or symptoms of IBS-D.

Potential Link to Colorectal Cancer Metabolism

Colorectal cancer (CRC) cells undergo significant metabolic reprogramming to support their rapid growth and proliferation. nih.govnih.gov This involves alterations in key pathways such as glycolysis (the Warburg effect), the TCA cycle, and the metabolism of amino acids like glutamine and asparagine. nih.govdoaj.orgresearchgate.net These metabolic shifts are crucial for the progression of the disease from early adenoma to late-stage adenocarcinoma. doaj.orgresearchgate.net Based on available research, there is currently no identified link or role for this compound in the metabolic changes associated with colorectal cancer.

Dysregulation in Hypertension and Cardiovascular Disorders

This compound (DOPEGAL), a highly reactive aldehyde metabolite of norepinephrine and epinephrine, is implicated in the pathophysiology of cardiovascular disorders, including those arising from chronic hypertension. While direct evidence detailing its specific role in initiating essential hypertension is still emerging, its established cytotoxicity and involvement in cardiac remodeling provide a strong basis for its significance in hypertensive heart disease.

Chronically elevated blood pressure leads to a cascade of pathological changes in the heart and vasculature. A key element in this process is the overactivity of the sympathetic nervous system, resulting in increased turnover of catecholamines like norepinephrine. Monoamine oxidase (MAO), particularly MAO-A, is the primary enzyme responsible for the breakdown of norepinephrine within cardiac tissue. This enzymatic process generates hydrogen peroxide, ammonia, and the reactive catecholaldehyde, DOPEGAL. Under conditions of oxidative stress, which is a hallmark of hypertension, the activity of MAO can be upregulated, leading to an accumulation of DOPEGAL.

This accumulation of DOPEGAL is significant due to its potent cytotoxic effects, which are considerably greater than those of its parent catecholamine. In the context of the heart, DOPEGAL has been shown to induce the activation of cardiac fibroblasts, a critical step in the development of cardiac fibrosis. This process involves the differentiation of fibroblasts into myofibroblasts, which then secrete collagen and other extracellular matrix proteins, leading to stiffening of the heart muscle and impaired cardiac function. This pathological remodeling is a common feature of hypertensive heart disease and contributes to the progression towards heart failure.

Furthermore, the dysregulation of catecholamine metabolism, leading to increased DOPEGAL levels, is linked to broader cardiovascular pathologies. For instance, in a rat model of left ventricular failure, a condition often preceded by long-standing hypertension, an elevated ratio of 3,4-dihydroxyphenylglycol (B133932) (a metabolite of DOPEGAL) to norepinephrine was observed. This finding suggests an increased turnover of norepinephrine and consequently, a higher production of DOPEGAL, which may contribute to the progression of heart failure.

The table below summarizes key research findings on the cardiovascular effects of this compound and related compounds.

| Study Focus | Model System | Key Findings | Implication for Cardiovascular Disorders |

| DOPEGAL and Cardiac Fibroblasts | In vitro (cardiac fibroblasts) | DOPEGAL induces myofibroblast differentiation and collagen secretion. | Contributes to cardiac fibrosis and remodeling in heart disease. |

| Norepinephrine Turnover in Heart Failure | Rat model of left ventricular myocardial infarction | Increased ratio of DHPG (DOPEGAL metabolite) to norepinephrine in the heart. | Suggests elevated DOPEGAL production in heart failure. |

| Catecholaldehyde Cytotoxicity | In vitro (PC12 cells) | DOPEGAL is toxic to catecholaminergic cells. | Highlights the potential for DOPEGAL to damage cardiac cells. |

Interaction with Endogenous Protective Mechanisms

The inherent reactivity and toxicity of this compound necessitate effective endogenous detoxification mechanisms to prevent cellular damage. The primary routes for neutralizing this reactive aldehyde involve enzymatic oxidation and adduct formation with nucleophilic molecules.

Detoxification by Aldehyde Dehydrogenases

The principal pathway for the detoxification of this compound is its oxidation to the less reactive carboxylic acid, 3,4-dihydroxymandelic acid (DHMA). This reaction is catalyzed by a superfamily of enzymes known as aldehyde dehydrogenases (ALDHs). nih.gov The human genome contains 19 identified ALDH genes, and these enzymes are crucial for metabolizing a wide array of endogenous and exogenous aldehydes. nih.gov

ALDHs are NAD(P)+-dependent enzymes that efficiently convert aldehydes to their corresponding carboxylic acids. nih.gov Several ALDH isozymes are expressed in the heart and vasculature, providing a protective mechanism against the accumulation of reactive aldehydes like DOPEGAL. The mitochondrial enzyme ALDH2 is particularly important in this regard due to its high efficiency in aldehyde metabolism.

Dysfunction or deficiency in ALDH activity can have significant pathological consequences. Genetic polymorphisms or inhibition of ALDH enzymes can lead to an accumulation of DOPEGAL, thereby exacerbating its toxic effects on cardiac and vascular tissues. This impairment of the primary detoxification pathway underscores the critical role of ALDHs in maintaining cardiovascular health in the face of catecholamine turnover.

The table below outlines the key enzymes involved in the metabolism of this compound.

| Enzyme Family | Specific Enzyme(s) | Function | Consequence of Impairment |

| Monoamine Oxidase (MAO) | MAO-A | Catalyzes the formation of DOPEGAL from norepinephrine. | - |

| Aldehyde Dehydrogenase (ALDH) | ALDH2 and other isozymes | Oxidizes DOPEGAL to the non-toxic 3,4-dihydroxymandelic acid. nih.gov | Accumulation of toxic DOPEGAL, leading to cellular damage. |

| Aldose Reductase (AR) | - | Reduces DOPEGAL to its corresponding alcohol, 3,4-dihydroxyphenylglycol (DHPG). | - |

Adduct Formation with Peptides (e.g., Carnosine, L-Cysteine) as a Detoxification Strategy

In situations where the enzymatic detoxification by aldehyde dehydrogenases may be overwhelmed or impaired, an alternative protective mechanism involves the direct sequestration of this compound through the formation of covalent adducts with endogenous peptides. L-carnosine and L-cysteine are two such peptides that have been identified as having the capacity to trap reactive aldehydes. acs.org

This process of adduct formation serves as a non-enzymatic detoxification strategy, effectively neutralizing the reactive aldehyde moiety of DOPEGAL and preventing it from interacting with and damaging critical cellular macromolecules such as proteins and DNA. acs.org

The mechanisms of adduct formation differ between carnosine and L-cysteine. With L-cysteine, it is proposed that a non-oxidative mechanism occurs where the thiol group of cysteine reacts with the aldehyde group of DOPEGAL, following the formation of a Schiff base, to create a stable thiazolidine conjugate. acs.org In the case of carnosine, the reaction with DOPEGAL is thought to result in the formation of an Amadori product. acs.org

The formation of these adducts represents a newly identified detoxification pathway that may be particularly important under conditions of increased oxidative stress and elevated catecholamine turnover, such as in hypertension and other cardiovascular disorders. acs.org The ability to detect these adducts also presents a potential opportunity for their use as biomarkers of catecholaminergic stress. acs.org

The following table summarizes the key aspects of adduct formation as a detoxification strategy for this compound.

| Peptide | Proposed Mechanism of Adduct Formation | Resulting Adduct | Significance |

| L-Cysteine | Non-oxidative formation of a thiazolidine ring. acs.org | DOPEGAL-cysteine conjugate acs.org | An alternative detoxification pathway for DOPEGAL. acs.org |

| Carnosine | Likely formation of an Amadori product. acs.org | DOPEGAL-carnosine adduct acs.org | Sequesters the reactive aldehyde, preventing cellular damage. acs.org |

Advanced Analytical Methodologies for 3,4 Dihydroxymandelaldehyde Quantification and Characterization

Chromatographic Techniques for Detection and Purification

Chromatography is a cornerstone for the separation and analysis of 3,4-Dihydroxymandelaldehyde from complex biological samples. These methods leverage the compound's physicochemical properties to isolate it from interfering substances, enabling precise quantification and further structural analysis.

High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-EC) stands as a highly sensitive and selective method for the quantification of electroactive compounds, including catecholamines and their metabolites. nih.govthermofisher.commdpi.com The inherent structure of this compound, featuring an easily oxidizable catechol group, makes it an ideal candidate for this technique.

The principle of HPLC-EC relies on the separation of the analyte via a chromatographic column, typically a reversed-phase column, followed by detection using an electrochemical cell. mdpi.commdpi.com As the analyte elutes from the column and passes over the surface of an electrode held at a specific potential, it undergoes an oxidation reaction. This electron transfer generates a current that is directly proportional to the concentration of the analyte. mdpi.com This method offers exceptional sensitivity, often reaching picogram levels, and its selectivity allows for direct analysis of complex samples with minimal derivatization. nih.govmdpi.com

Research has successfully employed HPLC-EC to identify and quantify this compound in biological tissues. In a seminal study, this technique enabled the first identification of the compound in postmortem human brain tissue, where its concentration in the hippocampus was estimated to be 0.164 ± 0.05 nmol/g. nih.gov The method's reliability and simplicity make it a valuable tool for assessing noradrenergic nervous system function by simultaneously measuring precursors, catecholamines, and their deaminated metabolites. researchgate.net

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Column | Stationary phase for separation | Reversed-Phase C18 or C8 |

| Mobile Phase | Solvent system to carry the analyte | Aqueous buffer (e.g., citrate-acetate) with an organic modifier (e.g., methanol) and an ion-pairing agent |

| Detection | Electrochemical cell type | Amperometric or Coulometric |

| Working Electrode | Material where oxidation occurs | Glassy Carbon |

| Applied Potential | Oxidation potential vs. reference electrode | +0.6 to +0.8 V |

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides an unparalleled level of specificity and structural information for metabolite analysis. nih.gov This hybrid technique combines the powerful separation capabilities of HPLC with the mass-resolving power of MS, making it a definitive tool for identifying and quantifying compounds in intricate mixtures. For this compound, LC-MS is instrumental in confirming its identity and exploring its metabolic context.

A significant challenge in metabolomics is the differentiation of isomers—molecules with the same chemical formula but different structural arrangements. While standard MS provides a mass-to-charge ratio (m/z) that confirms elemental composition, it often cannot distinguish between structural isomers or stereoisomers whose fragmentation patterns (MS/MS) may be nearly identical. This compound possesses a chiral center, meaning it can exist as different stereoisomers. Distinguishing these forms is crucial as they may exhibit different biological activities. While LC can sometimes separate isomers, co-elution is common, necessitating more advanced detection methods.

In untargeted metabolomics, LC-MS is used to generate a comprehensive snapshot of all detectable metabolites in a biological sample. mdpi.com In this approach, a feature corresponding to the accurate mass of this compound can be detected and its intensity compared across different sample groups. Multivariate statistical analyses, such as Partial Least Squares Discriminant Analysis (PLSDA), are then employed to identify metabolites that are significantly different between experimental conditions. mdpi.com The identity of such features is initially proposed based on accurate mass and isotopic pattern and can be further investigated through MS/MS fragmentation, though unambiguous identification of isomers often requires additional techniques. researchgate.net

Integration with Mass Spectrometry (MS)

Spectroscopic Characterization

While chromatography coupled with mass spectrometry is powerful, unambiguous structural elucidation, particularly for distinguishing isomers, often requires orthogonal analytical techniques like spectroscopy.

Infrared Ion Spectroscopy (IRIS) has emerged as a novel and powerful technique for the structural characterization of gas-phase ions within a mass spectrometer. nih.govnih.gov It provides a vibrational "fingerprint" of a mass-selected molecule, offering detailed structural information that is highly sensitive to isomeric differences, including stereochemistry. youtube.com This method is particularly valuable when MS/MS spectra are indistinguishable. nih.gov

The IRIS technique involves trapping mass-selected ions of interest (e.g., protonated this compound) and irradiating them with a tunable infrared laser. When the laser frequency matches a vibrational mode of the ion, the ion absorbs the IR photons, becomes vibrationally excited, and eventually fragments. youtube.com By monitoring the fragmentation as a function of the IR wavelength, a vibrational spectrum is generated that is unique to the molecule's three-dimensional structure. nih.gov

A key advantage of modern IRIS is its integration with computational chemistry to build in silico spectral libraries. tum.de The predicted IR spectra for all possible isomers of a given formula can be calculated using quantum chemical methods like Density Functional Theory (DFT). nih.gov The experimental IRIS spectrum of the unknown metabolite is then compared to this in silico library. A strong match provides high-confidence identification without the need to synthesize and analyze physical reference standards, which are often commercially unavailable for reactive metabolites. tum.denih.gov This approach is transformative for identifying novel compounds discovered in untargeted metabolomics studies.

| Step | Description | Methodology | Outcome |

|---|---|---|---|

| 1. Detection | An unknown feature is detected in an untargeted metabolomics screen. | LC-MS | Accurate m/z (e.g., 169.0444 for [M+H]+ of C8H8O4) |

| 2. Hypothesis Generation | Possible isomeric structures are proposed based on the chemical formula and biological context. | Computational Chemistry | Candidate structures (e.g., this compound, other positional isomers) |

| 3. In Silico Library Creation | Theoretical IR spectra for all candidate structures are calculated. | Density Functional Theory (DFT) | A library of predicted IR spectra, each unique to an isomer. |

| 4. Experimental Analysis | An experimental IR spectrum of the mass-selected unknown ion is acquired. | Infrared Ion Spectroscopy (IRIS) | Vibrational fingerprint of the unknown compound. |

| 5. Identification | The experimental spectrum is matched against the in silico library. | Spectral Comparison | Unambiguous structural identification of the correct isomer. |

Cyclic Voltammetry for Reduction Potential Measurements

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical compounds by measuring the current that develops in an electrochemical cell under conditions where voltage is swept back and forth. This method is particularly well-suited for studying electroactive molecules like this compound (DHMAL) due to the presence of the catechol group, which is readily oxidized and reduced. The key parameters obtained from a cyclic voltammogram are the anodic peak potential (Epa), where oxidation occurs, and the cathodic peak potential (Epc), where reduction occurs.

The formal reduction potential (E°), which provides insight into the thermodynamic ease of oxidation or reduction, can be estimated from the midpoint of the anodic and cathodic peak potentials. For catechol-containing compounds, the oxidation process is pH-dependent, with the oxidation potential typically shifting to more negative values as the pH increases, indicating that the oxidation becomes easier at higher pH levels. This is due to the participation of protons in the electrode reaction. The peak separation (ΔEp = Epa − Epc) provides information about the kinetics of the electron transfer process.

While specific CV data for this compound is not extensively published, analysis of structurally similar compounds like vanillylmandelic acid (VMA) and caffeic acid provides a strong model for its expected electrochemical behavior. The oxidation mechanism involves the catechol moiety, which undergoes a two-electron, two-proton oxidation to form the corresponding o-quinone. A lower oxidation potential as measured by CV is generally associated with a greater antioxidant capacity, as it indicates the compound can more readily donate electrons to scavenge free radicals.

| Compound | Anodic Peak Potential (Epa, V) | Cathodic Peak Potential (Epc, V) | pH Condition | Reference |

|---|---|---|---|---|

| Caffeic Acid | 0.439 | - | 3.0 | |

| Caffeic Acid | 0.301 | - | 7.0 | |

| Vanillylmandelic Acid (VMA) | 0.687 and 0.877 (two peaks) | - | 2.0 | |

| Quercetin 3-O-rutinoside | 0.479 | 0.431 | 3.0 |

Challenges in Purification and Identification in Biological Sources

The purification and identification of this compound from biological sources are fraught with significant analytical challenges, which for a long time hindered its characterization in tissues. One of the primary difficulties is the inherent instability of the aldehyde, which, like many catecholaldehydes, is highly reactive. Furthermore, DHMAL exists in very low concentrations as a transient metabolite in the norepinephrine (B1679862) pathway, making its detection difficult. For instance, its concentration in the human hippocampus has been estimated to be approximately 0.164 nmol/g.

Another major hurdle is the complexity of the biological matrices in which DHMAL is found, such as brain tissue, plasma, or urine. These matrices contain a multitude of potentially interfering substances that can co-extract with the analyte and mask its signal during analysis. This necessitates sophisticated sample preparation and cleanup procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the compound of interest, though these methods must be carefully optimized to ensure adequate recovery and reproducibility.

Overcoming these challenges required the development of highly sensitive and selective analytical methods. A successful approach involved enzymatic synthesis to produce a pure standard of the aldehyde for characterization, followed by its identification in postmortem human brain tissue using high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD). ECD is particularly advantageous for this application because it offers high sensitivity and specificity for electroactive compounds like catecholamines and their metabolites.

| Challenge | Description | Analytical Approach/Solution | Reference |

|---|---|---|---|

| Chemical Instability | The aldehyde group is highly reactive, leading to degradation during sample handling and analysis. | Careful sample preparation at low temperatures; use of derivatization agents to form more stable products. | |

| Low Endogenous Concentrations | DHMAL is a transient metabolite present at trace levels (e.g., ~0.164 nmol/g in hippocampus). | Use of highly sensitive detection methods like electrochemical detection (ECD) or tandem mass spectrometry (LC-MS/MS). | |

| Complex Biological Matrix | Interference from other biomolecules in plasma, urine, or tissue complicates isolation and quantification. | Advanced sample cleanup techniques such as solid-phase extraction (SPE); high-resolution chromatographic separation (HPLC). | |

| Lack of Commercial Standards | Difficulty in obtaining a pure analytical standard for method development and quantification. | Enzymatic synthesis of the aldehyde to create a reference standard. |

Metabolomics Studies and Biomarker Potential

Metabolomics, the comprehensive analysis of metabolites in a biological system, is a powerful tool for discovering biomarkers indicative of normal physiological processes, pathogenic processes, or responses to therapeutic interventions. This compound, as a direct metabolite of the crucial neurotransmitters norepinephrine and epinephrine (B1671497), holds significant potential as a biomarker in various clinical contexts. Its formation is catalyzed by monoamine oxidase (MAO), and it is subsequently metabolized to either 3,4-dihydroxyphenylglycol (B133932) (DHPG) or 3,4-dihydroxymandelic acid (DHMA). Therefore, the concentration of DHMAL reflects the rate of norepinephrine turnover and the activity of key enzymes in its metabolic pathway.

Alterations in catecholamine metabolism are implicated in numerous pathologies, including neuropsychiatric disorders, cardiovascular diseases, and neuroendocrine tumors. For example, plasma norepinephrine levels are used as a prognostic marker in chronic heart failure, and other norepinephrine metabolites like 3-methoxy-4-hydroxyphenylglycol (MHPG) have been investigated as potential biomarkers for mood states in bipolar disorder. Similarly, DHPG is a recognized biomarker for assessing the efficacy of MAO inhibitors. Given its pivotal position in this pathway, DHMAL could serve as a sensitive, upstream indicator of metabolic shifts that precede changes in its downstream products.

Metabolomics platforms, such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, enable the simultaneous measurement of multiple metabolites, providing a comprehensive snapshot of metabolic pathways. The inclusion of DHMAL in targeted or untargeted metabolomic panels could provide valuable insights into sympatho-adrenal activity. While its direct application in metabolomics studies has been limited by the analytical challenges discussed previously, its clear link to pathways of high clinical relevance makes it a promising candidate for future biomarker discovery and validation efforts.

| Potential Clinical Application | Rationale for Biomarker Potential | Related Metabolite Markers | Reference |

|---|---|---|---|

| Neuropsychiatric Disorders (e.g., Depression, Bipolar Disorder) | Reflects norepinephrine turnover, which is often dysregulated in mood disorders. DHMAL levels may indicate monoamine oxidase (MAO) activity. | 3-methoxy-4-hydroxyphenylglycol (MHPG) | |

| Cardiovascular Disease (e.g., Chronic Heart Failure) | Serves as an indicator of sympatho-adrenal activity; elevated norepinephrine is a prognostic factor in heart disease. | Norepinephrine | |

| Pharmacodynamic Monitoring | Could act as a sensitive marker for the target engagement of MAO inhibitors or other drugs affecting catecholamine metabolism. | 3,4-dihydroxyphenylglycol (DHPG) | |

| Neuroendocrine Tumors (e.g., Pheochromocytoma) | These tumors often secrete excess catecholamines, leading to elevated levels of their metabolites in plasma and urine. | Epinephrine, Norepinephrine |

Research on Enzymatic Regulation and Modulators of 3,4 Dihydroxymandelaldehyde Levels

Inhibition and Activation of Enzymes in 3,4-Dihydroxymandelaldehyde Metabolism

Monoamine Oxidase Inhibitors (MAOIs)

Monoamine oxidase inhibitors (MAOIs) are pharmacological agents that block the activity of MAO enzymes. By doing so, they prevent the breakdown of monoamine neurotransmitters. mayoclinic.org This inhibition directly impacts the production of DHMAL, as MAO catalyzes the initial step of its formation from norepinephrine (B1679862) and epinephrine (B1671497). wikipedia.org

Research has demonstrated that inhibiting MAO leads to a significant reduction in the levels of catecholamine-derived aldehydes. For instance, studies on the analogous dopamine (B1211576) metabolite, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), show that both MAO-A and MAO-B inhibitors effectively decrease its production. nih.gov The MAO-A inhibitor clorgyline and the MAO-B inhibitors rasagiline (B1678815) and selegiline (B1681611) have been shown to markedly decrease DOPAL levels. nih.gov In one study, clorgyline reduced plasma concentrations of DHPG, a downstream metabolite of DHMAL, to 15% of control levels, indicating a sharp decrease in DHMAL formation. nih.gov This suggests that MAOIs are potent modulators that can lower the biosynthetic rate of DHMAL, thereby reducing its steady-state levels within neuronal tissues.

| MAOI | MAO Isoform(s) Targeted | Observed Effect on Catecholaldehyde Metabolites | Reference |

|---|---|---|---|

| Clorgyline | MAO-A | Markedly decreases DOPAL levels. Reduces plasma DHPG to 15% of control. | nih.govnih.gov |

| Rasagiline | MAO-B | Markedly decreases DOPAL levels. | nih.gov |

| Selegiline (Deprenyl) | MAO-B | Markedly decreases DOPAL levels. Reduces plasma DHPG to 26% of control. | nih.govnih.gov |

Aldehyde Dehydrogenase Modulators (e.g., ALDH2 Activators)

Aldehyde dehydrogenases, particularly the mitochondrial isoform ALDH2, are critical for the detoxification of DHMAL by oxidizing it to the less reactive carboxylic acid, DHMA. wikipedia.orgnih.gov Consequently, modulation of ALDH2 activity presents a direct mechanism for controlling DHMAL levels.

ALDH2 activators are compounds that enhance the enzyme's catalytic efficiency. scbt.com A well-studied example is Alda-1, a small molecule that has been shown to increase the activity of both the normal (wild-type) ALDH2 and its less effective variant, ALDH2*2. nih.gov By binding to the enzyme, Alda-1 enhances its conformational stability and functional activity, thereby increasing its ability to metabolize toxic aldehydes. scbt.comnih.gov This activation leads to a more efficient clearance of aldehydes like DHMAL. nih.govnih.gov Animal studies have shown that Alda-1 treatment reduces the accumulation of other toxic aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), which supports the principle that activating ALDH2 can lower the burden of reactive aldehydes. nih.gov Therefore, ALDH2 activators represent a therapeutic strategy for lowering DHMAL concentrations by accelerating its metabolic clearance.

Conversely, inhibitors of ALDH lead to the accumulation of aldehyde substrates. nih.gov Inhibition of ALDH2 would block the primary detoxification pathway for DHMAL, leading to its accumulation and potential neurotoxicity. nih.gov

Genetic Polymorphisms Affecting Enzyme Activity (e.g., ALDH2 Polymorphism)

Genetic variations in the genes encoding metabolic enzymes can have profound effects on an individual's ability to process endogenous compounds like DHMAL. A significant example is the single nucleotide polymorphism in the ALDH2 gene, which results in a variant protein known as ALDH2*2. This allele is highly prevalent in East Asian populations. aau.dk

The ALDH22 variant contains a single amino acid substitution that leads to a drastic reduction in enzymatic activity. semanticscholar.org Individuals who are heterozygous (ALDH21/2) have significantly lower ALDH activity, while those who are homozygous (ALDH22/2) have almost no activity. nih.gov This impaired function leads to a reduced capacity to metabolize aldehydes. mdpi.com Consequently, individuals with the ALDH22 variant are less efficient at clearing DHMAL and other biogenic aldehydes. nih.gov This genetic predisposition can lead to an accumulation of DHMAL, which may contribute to the neurotoxicity associated with catecholamine metabolism, particularly under conditions of increased neurotransmitter turnover. nih.gov

| Allele | Genotype | Enzyme Activity Level | Metabolic Consequence for Aldehydes | Reference |

|---|---|---|---|---|

| ALDH21 (Wild-Type) | ALDH21/1 | Normal | Efficient detoxification of aldehydes, including DHMAL. | nih.gov |

| ALDH22 (Variant) | ALDH21/2 | Significantly Reduced (<10% of normal) | Impaired detoxification, leading to potential accumulation of DHMAL. | nih.gov |

| ALDH22/2 | Virtually None | nih.gov |

Impact of Pharmaceutical Agents and Environmental Toxins on this compound Metabolism

The metabolism of DHMAL can be disrupted by various external compounds, including certain pharmaceutical agents and environmental toxins that inhibit ALDH function. nih.gov Such inhibition can lead to the accumulation of DHMAL, exacerbating its potential toxicity.

A number of environmental chemicals and pesticides have been identified as ALDH inhibitors. For example, the fungicide benomyl (B1667996) is known to potently inhibit ALDH, leading to the buildup of the related aldehyde DOPAL in both in vivo and in vitro models. acs.org Other pesticides, including the thiocarbamate molinate, have also been shown to inactivate ALDH2. nih.gov Exposure to such environmental toxins could similarly impair the detoxification of DHMAL.

Furthermore, endogenous products of oxidative stress can also act as inhibitors of ALDH. The lipid peroxidation product 4-hydroxy-2-nonenal (4-HNE), which is generated during cellular stress, has been shown to inhibit mitochondrial ALDH2 at low micromolar concentrations. nih.gov This inhibition blocks the conversion of DOPAL to its acid metabolite and suggests a mechanism whereby oxidative stress can lead to the accumulation of toxic endogenous aldehydes like DHMAL. nih.gov Therefore, exposure to environmental toxins or conditions of high oxidative stress can phenocopy the effects of genetic ALDH2 deficiency, leading to impaired DHMAL metabolism.

Table of Compounds

| Compound Name | Abbreviation / Other Names |

|---|---|

| This compound | DHMAL, DOPEGAL |

| 3,4-Dihydroxymandelic acid | DHMA |

| 3,4-Dihydroxyphenylacetaldehyde | DOPAL |

| 3,4-Dihydroxyphenylglycol (B133932) | DHPG |

| 4-hydroxy-2-nonenal | 4-HNE |

| Alda-1 | N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide |

| Benomyl | - |

| Clorgyline | - |

| Dopamine | - |

| Epinephrine | Adrenaline |

| Molinate | - |

| Norepinephrine | Noradrenaline |

| Rasagiline | - |

| Selegiline | Deprenyl |

Broader Research Implications and Future Directions

Development of Therapeutic Strategies Targeting 3,4-Dihydroxymandelaldehyde Toxicity

The neurotoxic properties of this compound are a significant area of research, particularly in the context of neurodegenerative diseases. wikipedia.orgresearchgate.netmdpi.com Future therapeutic strategies are increasingly focused on mitigating its harmful effects. A primary approach involves enhancing the activity of aldehyde dehydrogenase (ALDH), the enzyme responsible for detoxifying DHMAL by converting it into the less toxic 3,4-dihydroxymandelic acid (DHMA). wikipedia.orgresearchgate.net Research into activators of specific ALDH isozymes could lead to novel treatments that reduce the accumulation of this toxic aldehyde.

Another promising strategy is the development of compounds that can directly sequester or neutralize this compound. This could involve the design of molecules that form stable, non-toxic adducts with the aldehyde, preventing it from interacting with and damaging cellular components. Understanding the chemical reactivity of both the aldehyde and catechol moieties of the molecule is crucial for designing such therapeutic agents. nih.gov

Exploration of this compound as a Diagnostic Biomarker in Disease

The presence and concentration of this compound and its metabolites in biological fluids hold potential for its use as a diagnostic biomarker. Altered levels of catecholamine metabolites have been implicated in various neurological and psychiatric conditions. For instance, studies have shown a correlation between urinary levels of this compound and anxiety and depression in patients with diarrhea-predominant irritable bowel syndrome (IBS-D), suggesting its potential as a biomarker for the gut-brain axis dysfunction in this condition. researchgate.net

In the realm of neurodegenerative diseases, monitoring the levels of DHMAL or its downstream metabolites could aid in the early diagnosis and prognosis of conditions like Parkinson's disease and Alzheimer's disease, where catecholaminergic pathways are disrupted. mdpi.com Further research is needed to establish definitive correlations and to develop sensitive and specific assays for its detection in accessible biological samples like blood and urine.

Investigation of this compound in Diverse Biological Systems and Organisms

While much of the focus on this compound has been in the context of mammalian neurobiology, its role in other biological systems is an emerging area of interest. As a metabolite of norepinephrine (B1679862), it is part of a fundamental biochemical pathway in many organisms. wikipedia.orgresearchgate.net Recent studies have revealed its involvement in microbial signaling. For example, commensal bacteria in the gut can produce 3,4-dihydroxymandelic acid (DHMA), the oxidized form of DHMAL, which can act as a signaling molecule. nih.govresearchgate.net Specifically, DHMA has been shown to be a chemoattractant for Escherichia coli and can induce the expression of virulence genes in enterohemorrhagic E. coli (EHEC). nih.govresearchgate.netnih.gov This highlights a potential role for DHMAL and its metabolites in host-microbe interactions and the pathogenesis of infectious diseases.

Further exploration of the presence and function of this compound in a wider range of organisms, from microorganisms to invertebrates and other vertebrates, could provide valuable insights into its evolutionary significance and its broader biological roles beyond neurotoxicity.

Role in Plant Stress Responses (e.g., Drought Stress in Quercus ilex)

Recent metabolomic studies have identified this compound as a compound that is upregulated in plants under stress conditions. Specifically, in Holm oak (Quercus ilex) seedlings subjected to drought stress, an untargeted metabolomics analysis revealed an increase in benzenoids, including this compound. nih.gov This suggests a potential role for this compound in the plant's response to environmental challenges.

The accumulation of phenolic compounds is a common plant defense mechanism against both biotic and abiotic stresses. The precise function of this compound in this context is yet to be fully elucidated. It may act as an antioxidant, a signaling molecule, or a precursor to other defense-related compounds. Future research in this area could involve multi-omic analyses to integrate metabolomic data with proteomic and transcriptomic data to build a comprehensive picture of its role in plant stress physiology. mdpi.com Understanding how plants utilize this and other metabolites to cope with stress could have significant implications for agriculture and forestry in the face of climate change.

Table 1: Changes in this compound Levels in Quercus ilex under Drought Stress

| Stress Condition | Change in this compound | Reference |

| Drought Stress | Increased | nih.gov |

| Combined Drought and Pathogen Stress | Implicated in metabolic response | mdpi.comresearchgate.net |

Advanced Computational Modeling and In Silico Approaches in this compound Research

The application of advanced computational modeling and in silico techniques offers a powerful approach to accelerate research into this compound. These methods can provide insights into its molecular properties, reactivity, and interactions with biological targets that are difficult to obtain through experimental methods alone.

Molecular docking simulations can be used to predict how this compound binds to the active sites of enzymes involved in its metabolism, such as aldehyde dehydrogenase. researchgate.netfigshare.com This can aid in the design of novel therapeutic agents that either enhance its detoxification or block its toxic effects. Furthermore, in silico studies can model the interaction of DHMAL with other proteins, helping to elucidate the mechanisms of its cytotoxicity.

Quantum mechanics calculations can be employed to study the electronic structure and reactivity of this compound. nih.gov This can help to understand the chemical basis of its toxicity, including the formation of reactive intermediates and its propensity to modify proteins and other biomolecules. Computational systems biology approaches can also be used to model the entire dopamine (B1211576) metabolism pathway, allowing for the simulation of how perturbations in this pathway, including the accumulation of DHMAL, affect cellular function. These in silico approaches, when used in conjunction with experimental data, will be invaluable in developing a comprehensive understanding of the role of this compound in health and disease.

Q & A

Q. What analytical methods are recommended for detecting and quantifying 3,4-Dihydroxymandelaldehyde in biological samples?

To detect this compound, researchers should use high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometry detection, as these methods offer high sensitivity for catecholamine metabolites . For quantification, isotope dilution mass spectrometry (IDMS) is preferred due to its precision in correcting for matrix effects. Validation should include spike-and-recovery experiments in relevant matrices (e.g., plasma, tissue homogenates). Reference standards must be synthesized and verified via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to ensure purity .

Q. How does this compound function in catecholamine metabolism pathways?

this compound is a critical intermediate in norepinephrine degradation. It is produced via monoamine oxidase (MAO)-catalyzed oxidation of norepinephrine and is subsequently metabolized to 3,4-Dihydroxymandelic acid by aldehyde dehydrogenase (ALDH) enzymes such as ALDH1A3, utilizing NAD+ as a cofactor . Dysregulation in this pathway, such as reduced MAO or ALDH activity, can lead to accumulation of reactive aldehydes, contributing to oxidative stress in neurological and metabolic disorders .

Q. What are the best practices for handling and storing this compound in laboratory settings?

Due to its reactivity and sensitivity to oxidation, the compound should be stored under inert gas (e.g., argon) at –80°C in amber vials to prevent photodegradation. Working solutions should be prepared fresh in deoxygenated buffers. Safety protocols include using gloves, eye protection, and fume hoods, as aldehydes can be irritants .

Advanced Research Questions

Q. How can researchers resolve contradictions in data linking this compound to metabolic phenotypes like hypertriglyceridemia?

Contradictory findings (e.g., downregulated ADH1A/B and upregulated COMT in high-triglyceride cohorts) may arise from tissue-specific enzyme expression or compensatory mechanisms. To address this, researchers should:

- Perform in situ hybridization or single-cell RNA sequencing to localize enzyme activity in adipose or neuronal tissues.

- Measure tissue-specific metabolite levels (e.g., via LC-MS/MS) to correlate enzyme expression with aldehyde accumulation.

- Use genetic knockout models (e.g., ALDH1A3–/– mice) to isolate pathway contributions .

Q. What experimental designs are optimal for studying the neurotoxic effects of this compound accumulation?

A multi-omics approach is recommended:

- Transcriptomics: Profile MAO and ALDH isoforms in neuronal cell lines under oxidative stress.

- Metabolomics: Quantify aldehyde levels and glutathione depletion in cerebrospinal fluid (CSF).

- Functional assays: Use live-cell imaging with ROS-sensitive dyes (e.g., DCFH-DA) to assess oxidative damage.

Include controls with ALDH inhibitors (e.g., disulfiram) to validate pathway specificity .

Q. How do genetic polymorphisms in ADH4 or ALDH1A3 influence interindividual variability in this compound metabolism?

- Conduct genome-wide association studies (GWAS) in cohorts with quantified aldehyde levels.

- Use in vitro enzyme kinetics assays with recombinant variants (e.g., ALDH1A3-P399L) to measure catalytic efficiency (/).

- Cross-reference with phenotypic data (e.g., lipid profiles, cognitive scores) to identify clinically relevant SNPs .

Methodological Considerations

Q. What strategies ensure reproducibility in studies involving this compound synthesis?

- Synthesis validation: Confirm intermediate structures via H-NMR and high-resolution mass spectrometry (HRMS).

- Batch consistency: Use validated reference materials (e.g., NIST-certified standards) for calibration.

- Inter-laboratory validation: Share protocols via platforms like protocols.io to standardize procedures .

Q. How should researchers address gaps in toxicity data for this compound?

- Perform OECD-compliant assays (e.g., Ames test for mutagenicity, zebrafish embryotoxicity).

- Use computational toxicology tools (e.g., QSAR models) to predict endpoints like hepatotoxicity.

- Publish negative results to avoid publication bias .

Data Presentation & Compliance

Q. What are the key elements for presenting this compound data in peer-reviewed journals?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.